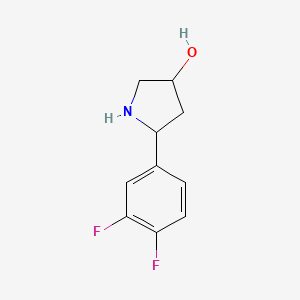

5-(3,4-Difluorophenyl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1341419-89-3 |

|---|---|

Molecular Formula |

C10H11F2NO |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H11F2NO/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10/h1-3,7,10,13-14H,4-5H2 |

InChI Key |

NBQMGPDYHSTPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1C2=CC(=C(C=C2)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 3,4 Difluorophenyl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Key Disconnections for the Pyrrolidin-3-ol Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comprinceton.edu For the 5-(3,4-Difluorophenyl)pyrrolidin-3-ol scaffold, the primary disconnections involve breaking the bonds that form the pyrrolidine (B122466) ring.

A common retrosynthetic strategy involves disconnecting the C-N bonds of the pyrrolidine ring. This leads to acyclic precursors that can be cyclized in the forward synthesis. For instance, a disconnection at the N1-C2 and C5-N1 bonds suggests a starting material that is a 1,4-difunctionalized linear chain. Another key disconnection is at the C2-C3 bond, which might suggest a strategy involving the functionalization of a pre-existing pyrrolidine ring. researchgate.netresearchgate.net

The choice of disconnection is often guided by the availability of reliable bond-forming reactions. The presence of the hydroxyl group at the 3-position and the difluorophenyl group at the 5-position dictates the need for stereocontrol in many synthetic approaches.

De Novo Synthesis Strategies for this compound

De novo synthesis refers to the construction of the pyrrolidine ring from acyclic precursors. Several powerful methodologies have been developed for this purpose.

Cycloaddition Reactions in Pyrrolidine Ring Formation

[3+2] Cycloaddition reactions are a highly effective method for constructing five-membered rings like pyrrolidine. osaka-u.ac.jpresearchgate.net This approach typically involves the reaction of an azomethine ylide with an alkene. The azomethine ylide, a 1,3-dipole, reacts with a dipolarophile (the alkene) to form the pyrrolidine ring in a single, often stereospecific, step. acs.org For the synthesis of this compound, a suitable strategy would involve an azomethine ylide and a vinylogous ester or a related alkene precursor to introduce the hydroxyl functionality. The 3,4-difluorophenyl group could be incorporated into either the azomethine ylide or the alkene component. The stereoselectivity of these reactions can often be controlled by the use of chiral catalysts or auxiliaries. acs.orgresearchgate.net

Ring-Closing Methodologies Utilizing Nitrogen-Containing Precursors

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidines. organic-chemistry.orgbiu.ac.ilresearchgate.netmdpi.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. For the synthesis of a pyrrolidin-3-ol derivative, a suitable acyclic precursor would be a diallylamine (B93489) derivative with a protected hydroxyl group on the carbon backbone. Subsequent RCM would yield a pyrroline (B1223166), which can then be reduced and deprotected to afford the final product. The strategic placement of substituents on the acyclic precursor allows for the synthesis of a wide range of substituted pyrrolidines.

Approaches via Reductive Amination and Subsequent Cyclization

Reductive amination is a versatile method for forming C-N bonds. In the context of pyrrolidine synthesis, an intramolecular reductive amination of a γ-amino ketone or aldehyde can be a key step. For this compound, a potential precursor would be a 4-amino-1-(3,4-difluorophenyl)-2-hydroxy-pentan-1-one. The intramolecular cyclization via reductive amination would directly lead to the desired pyrrolidin-3-ol ring system. This approach offers the advantage of building the carbon skeleton first, followed by the ring-forming cyclization. A related strategy involves the palladium-catalyzed reductive cyclization of dinitroarenes. nih.gov

Radical Cyclization Approaches for Pyrrolidin-3-ol Formation

Radical cyclizations provide an alternative and powerful method for the formation of five-membered rings. mdpi.comacs.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond. For the synthesis of pyrrolidin-3-ols, a common approach involves the 5-exo-trig cyclization of an N-allyl-α-amino radical. The radical can be generated from a variety of precursors, such as halides or xanthates, using radical initiators like AIBN and a reducing agent like tributyltin hydride. The stereochemical outcome of the cyclization can often be controlled by the substrate's conformation. A study reported the construction of substituted pyrrolidin-3-ols via tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals. mdpi.comresearchgate.net

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of paramount importance.

Several strategies can be employed to achieve enantioselectivity. mdpi.comnih.govnih.govresearchgate.netnih.govsemanticscholar.orgoaepublish.comnih.gov One approach is to use a chiral starting material from the "chiral pool," such as an amino acid or a carbohydrate, which already possesses the desired stereochemistry. Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction, which is then removed in a subsequent step.

Asymmetric catalysis is a more elegant and atom-economical approach. This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable pyrroline precursor, catalyzed by a chiral transition metal complex (e.g., Rhodium or Iridium), can provide access to enantiopure pyrrolidin-3-ols. nih.gov Similarly, enantioselective cycloaddition reactions, catalyzed by chiral Lewis acids or organocatalysts, can be employed. acs.orgoaepublish.com

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. nih.gov Organocatalysis and transition-metal catalysis are the two main pillars of this approach.

Organocatalysis : Proline and its derivatives are often used as chiral organocatalysts to synthesize substituted pyrrolidines. nih.gov These catalysts can facilitate cascade reactions, such as Michael additions followed by cyclization, to construct the pyrrolidine ring with high stereocontrol. rsc.org For the synthesis of this compound, an organocatalytic approach could involve the reaction of a 3,4-difluorophenyl-substituted precursor with a suitable three-carbon building block in the presence of a chiral proline-based catalyst.

Transition-Metal Catalysis : Rhodium and iridium complexes are well-known for their ability to catalyze asymmetric hydrogenations and C-H functionalization reactions to produce chiral pyrrolidines. nih.govacs.org For instance, a rhodium-catalyzed asymmetric hydrogenation of a suitably substituted pyrrole (B145914) precursor could yield the desired chiral pyrrolidine. researchgate.net Another strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine followed by trapping with an electrophile, which can be adapted to introduce the 3,4-difluorophenyl group. acs.org

| Catalyst Type | Example Catalyst | Key Transformation | Potential Application for Target Compound |

| Organocatalyst | Proline derivatives | Asymmetric Michael addition/cyclization | Construction of the chiral pyrrolidine ring |

| Transition Metal | Rhodium(II) complexes | Asymmetric C-H insertion | Introduction of substituents with stereocontrol |

| Transition Metal | Iridium-diamine complexes | Asymmetric transfer hydrogenation | Stereoselective reduction of a ketone precursor |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Proline and 4-hydroxyproline (B1632879) are common starting points for the synthesis of substituted pyrrolidines. mdpi.com

A plausible route to this compound starting from the chiral pool could begin with either L- or D-proline. The synthesis would involve the introduction of the 3,4-difluorophenyl group at the 5-position and the hydroxyl group at the 3-position through a series of stereocontrolled reactions. For example, starting with 4-hydroxyproline, the hydroxyl group is already in place, and the synthetic challenge lies in the stereoselective introduction of the 3,4-difluorophenyl group. mdpi.com

Diastereoselective Strategies and Auxiliary-Controlled Synthesis

Diastereoselective strategies are employed when a chiral auxiliary is used to direct the stereochemical outcome of a reaction. The auxiliary is typically a chiral molecule that is temporarily attached to the substrate, influences the formation of new stereocenters, and is later removed.

One such strategy involves the use of a chiral sulfinyl group as an auxiliary. acs.org For the synthesis of this compound, an N-tert-butanesulfinylimine could be used to direct the diastereoselective addition of a nucleophile to form a key intermediate. Subsequent cyclization and removal of the sulfinyl group would yield the desired chiral pyrrolidine. acs.org

Stereoselective reduction of a ketone precursor is another important diastereoselective strategy. The reduction of a 5-(3,4-difluorophenyl)pyrrolidin-3-one can be achieved using various reducing agents, and the stereochemical outcome can be influenced by the choice of reagent and the existing stereocenter at the 5-position. nih.gov

Enzymatic Resolution and Chemoenzymatic Pathways

Enzymatic methods offer high selectivity and mild reaction conditions, making them attractive for pharmaceutical synthesis. cabidigitallibrary.org

Enzymatic Resolution : This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly used enzymes for the resolution of racemic alcohols and esters. nih.govru.nlnih.gov A racemic mixture of this compound could be resolved through lipase-catalyzed acylation or hydrolysis, yielding one enantiomer as the alcohol and the other as the corresponding ester. nih.gov

Regioselective Synthesis and Functional Group Compatibility

The regioselective synthesis of this compound requires precise control over the positions of the substituents on the pyrrolidine ring. Catalyst-controlled reactions can direct the formation of specific regioisomers. organic-chemistry.org For example, different metal catalysts can lead to either C2 or C3 alkylation of a pyrroline precursor.

Functional group compatibility is also a critical consideration. The synthetic route must be designed to tolerate the fluorine atoms on the phenyl ring and the hydroxyl group on the pyrrolidine ring. Many modern catalytic systems, including those based on palladium and copper, exhibit good functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. organic-chemistry.orgacs.orgacs.org

Synthetic Route Optimization and Scalability Considerations for this compound

For a compound to be viable as a pharmaceutical intermediate, its synthesis must be optimizable and scalable. This involves maximizing the yield, minimizing the number of steps, and ensuring the process is safe and cost-effective.

Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial. For instance, in catalytic reactions, reducing the catalyst loading without compromising yield or enantioselectivity is a key goal. nih.gov The use of flow chemistry can also offer advantages for scalability, including better heat and mass transfer, improved safety, and the potential for continuous manufacturing. ajpamc.com

Comparison of Synthetic Efficiencies and Environmental Footprints of Diverse Routes

When comparing different synthetic routes to this compound, factors to consider include:

Atom Economy : This measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org

Step Economy : A shorter synthesis is generally more efficient and produces less waste. tandfonline.com

Use of Hazardous Reagents and Solvents : Routes that avoid toxic reagents and solvents are preferred. The use of water or other green solvents is a key aspect of green chemistry. rsc.org

Energy Consumption : Reactions that can be run at ambient temperature and pressure are more energy-efficient.

Enzymatic and organocatalytic methods often have a better environmental profile compared to traditional methods that may rely on stoichiometric amounts of hazardous reagents. nih.govrsc.org

| Synthetic Approach | Advantages | Disadvantages |

| Asymmetric Catalysis | High enantioselectivity, catalytic amounts of chiral inducer | May require expensive or sensitive catalysts |

| Chiral Pool Synthesis | Readily available starting materials, established chirality | Can involve lengthy synthetic sequences |

| Diastereoselective Strategies | Good stereocontrol | May require the synthesis and removal of a chiral auxiliary |

| Enzymatic Methods | High selectivity, mild conditions, environmentally friendly | Enzymes can be expensive and may have limited substrate scope |

Advanced Characterization and Structural Elucidation of 5 3,4 Difluorophenyl Pyrrolidin 3 Ol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific experimental Infrared (IR) or Raman spectra for 5-(3,4-Difluorophenyl)pyrrolidin-3-ol are not available in the searched scientific databases. Such spectra would be essential for confirming the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups, and the difluorophenyl moiety.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination (e.g., ECD, ORD, CD)

There is no publicly available data from chiroptical methods like Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), or Circular Dichroism (CD) for this compound. This information would be critical for determining the absolute configuration of its stereocenters.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

A search for X-ray crystallographic data for this compound did not yield any results. A crystal structure would provide definitive proof of its three-dimensional arrangement and stereochemistry in the solid state.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

While PubChem provides predicted mass spectrometry data, including the monoisotopic mass and predicted collision cross-section values for various adducts, no experimental high-resolution mass spectrometry data or detailed fragmentation analysis has been published. Such experimental data would be necessary to confirm the elemental composition and elucidate the fragmentation pathways of the molecule.

Chromatographic Techniques for Enantiomeric/Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC-MS)

No specific methods for the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) have been described in the available literature. The development of such methods would be essential for assessing the enantiomeric and diastereomeric purity of the compound.

Reactivity Profiles and Derivatization Strategies for 5 3,4 Difluorophenyl Pyrrolidin 3 Ol

Reactions at the Pyrrolidine (B122466) Nitrogen: Alkylation, Acylation, and Amide Bond Formation

Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. This N-alkylation introduces new substituents, modifying the steric and electronic properties of the pyrrolidine ring.

Acylation: Acylation of the pyrrolidine nitrogen is a common strategy to introduce carbonyl functionalities. This reaction is typically performed using acyl chlorides or acid anhydrides under basic conditions. The resulting N-acyl derivatives are generally stable amides.

Amide Bond Formation: The pyrrolidine nitrogen can participate in amide bond formation when reacted with a carboxylic acid. This transformation requires the use of coupling reagents to activate the carboxylic acid. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as HATU or PyBOP. researchgate.netsemanticscholar.org These methods are fundamental in peptide synthesis and for linking the pyrrolidine scaffold to other molecular fragments. researchgate.net One-pot procedures that proceed through intermediate thioesters have also been developed as a green chemistry approach to amide bond formation, often eliminating the need for a base which is advantageous when stereocenters prone to epimerization are present. nih.govresearchgate.net

Table 1: Representative Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Aprotic Solvent (e.g., ACN, DMF) |

| N-Acylation | RCOCl (Acyl Chloride) | Amide | Base (e.g., Pyridine (B92270), Et₃N), Aprotic Solvent (e.g., DCM, THF) |

| Amide Coupling | RCOOH, Coupling Agent | Amide | Coupling Agent (e.g., EDC, HATU), Solvent (e.g., DMF, DCM) |

Transformations at the Hydroxyl Group: Esterification, Etherification, and Oxidation Reactions

The secondary hydroxyl group at the C3 position of the pyrrolidine ring is another key site for functionalization, allowing for the introduction of various ester and ether linkages, or its conversion to a ketone.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. Fischer esterification with a carboxylic acid requires an acid catalyst and removal of water to drive the equilibrium. More commonly, acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.

Etherification: The formation of an ether linkage (etherification) can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone, yielding a 5-(3,4-difluorophenyl)pyrrolidin-3-one derivative. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups (like the secondary amine). Common reagents include chromium-based oxidants (e.g., PCC, PDC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Table 2: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Esterification | RCOCl (Acyl Chloride), Base | Ester | Aprotic Solvent (e.g., DCM, Pyridine) |

| Etherification | 1. NaH; 2. R-X | Ether | Anhydrous Aprotic Solvent (e.g., THF, DMF) |

| Oxidation | DMP, PCC, or Swern reagents | Ketone | Anhydrous, controlled temperature conditions |

Electrophilic Aromatic Substitution on the Difluorophenyl Moiety

The 3,4-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing inductive effect of the two fluorine atoms. minia.edu.eg However, under forcing conditions or with potent electrophiles, substitution can occur. The directing effect of the substituents on the ring determines the position of the incoming electrophile.

The two fluorine atoms are ortho-, para-directing but deactivating. The pyrrolidinyl group attached at C1 is an activating, ortho-, para-directing group. The regiochemical outcome of an EAS reaction will depend on the interplay of these directing effects and steric hindrance. The most likely positions for substitution would be C6 (ortho to the pyrrolidinyl group and meta to the C4-fluoro) and C2 (ortho to the pyrrolidinyl group and meta to the C3-fluoro). Nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are classic EAS reactions, but would require careful optimization for this substrate. byjus.comlibretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Derivatives

To functionalize the difluorophenyl ring, a more versatile strategy involves the use of transition-metal-catalyzed cross-coupling reactions. researchgate.net This approach typically requires a pre-functionalized derivative, for instance, where one of the aromatic hydrogens is replaced with a halogen (Br or I) or a triflate group. Starting from a bromo- or iodo-substituted 5-(3,4-difluorophenyl)pyrrolidin-3-ol, a variety of carbon-carbon and carbon-heteroatom bonds can be formed. beilstein-journals.org

Common cross-coupling reactions applicable here include:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) catalyzed by palladium.

Heck Coupling: Reaction with an alkene (R-CH=CH₂) catalyzed by palladium.

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) catalyzed by palladium and copper. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a new C-N bond, catalyzed by palladium.

Hiyama Coupling: Reaction involving an organosilicon compound, catalyzed by palladium. nih.gov

These reactions offer a powerful toolkit for elaborating the aromatic portion of the molecule, attaching complex side chains, or building larger molecular architectures. researchgate.net

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

While the pyrrolidine ring is a stable, unstrained five-membered heterocycle, it can undergo specific reactions that lead to the cleavage of its C-N bonds, known as ring-opening reactions. researchgate.net These deconstructive transformations can provide access to linear amino alcohol derivatives. For example, recent developments have shown that unstrained cyclic amines can undergo ring-opening through various mechanisms, including oxidative methods or reactions involving difluorocarbene. researchgate.net

Conversely, ring-expansion reactions can transform the five-membered pyrrolidine ring into larger six- or seven-membered heterocycles like piperidines or azepanes. researchgate.net These skeletal remodeling strategies often proceed through the formation of bicyclic intermediates, such as azetidinium ions, followed by nucleophilic attack that induces the ring expansion. researchgate.net Such transformations significantly alter the molecular scaffold and are valuable for exploring diverse chemical spaces.

Stereoselective Functionalization of this compound Derivatives

The core structure of this compound contains two stereocenters at positions C3 and C5. This gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The synthesis and reaction of a single stereoisomer are critical in drug development, as different stereoisomers can have vastly different biological activities.

Stereoselective functionalization can be approached in several ways:

Substrate-Controlled Diastereoselectivity: The existing stereocenters can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For example, the reduction of the corresponding ketone (pyrrolidinone) may favor the formation of one alcohol diastereomer over the other due to steric hindrance from the difluorophenyl group.

Reagent-Controlled Stereoselectivity: Chiral reagents or catalysts can be used to favor the formation of a specific stereoisomer. For instance, a stereoselective acylation could differentiate between enantiomeric starting materials (kinetic resolution) or a chiral reducing agent could produce a specific alcohol stereoisomer.

Vinylogous Addition: Reactions such as the vinylogous addition of nucleophiles to electrophiles can be rendered stereoselective, providing a pathway to highly functionalized and stereodefined products. beilstein-journals.org

Chemoselectivity and Regioselectivity in Complex Reaction Environments

Given the multiple functional groups in this compound—a secondary amine, a secondary alcohol, and an aromatic ring—chemoselectivity is a key consideration in its derivatization. slideshare.net Chemoselectivity refers to the preferential reaction of one functional group over others.

Amine vs. Alcohol Reactivity: The relative nucleophilicity of the nitrogen and oxygen atoms can be exploited. Under neutral or slightly basic conditions, the amine is generally more nucleophilic than the alcohol and will react preferentially with electrophiles like acyl chlorides. To target the alcohol, the amine can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz group). Alternatively, under strongly basic conditions (e.g., using NaH), the alcohol is deprotonated to form a much more nucleophilic alkoxide, enabling selective O-alkylation or O-acylation.

Regioselectivity on the Aromatic Ring: As discussed in section 4.3, any electrophilic substitution on the difluorophenyl ring will be governed by the directing effects of the existing substituents, leading to regioselective outcomes. Cross-coupling reactions (section 4.4) on a pre-halogenated version of the molecule offer a more precise method for controlling the position of new substituents.

By carefully choosing reagents, protecting groups, and reaction conditions, chemists can selectively modify specific sites on the molecule, allowing for the rational design and synthesis of complex derivatives.

Theoretical and Computational Studies of 5 3,4 Difluorophenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Geometric Optimization and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol. Geometric optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For this molecule, the process would involve exploring the various puckering conformations of the pyrrolidine (B122466) ring and the rotational possibilities of the difluorophenyl group relative to the heterocyclic ring.

Conformational analysis would reveal the relative energies of different stable conformers (local minima on the potential energy surface). The presence of the hydroxyl group on the pyrrolidine ring introduces stereocenters, leading to different stereoisomers, each with its unique set of conformers. These calculations can predict which conformation is most likely to be present under given conditions, which is critical for understanding its biological activity, as molecular shape is key to receptor binding.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of properties for this compound. This includes the distribution of electric charge, the dipole moment, and the energies of the molecular orbitals.

Furthermore, DFT calculations can be used to predict various spectroscopic properties. For instance, it can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and purity. The fluorination of the phenyl ring is known to have a significant impact on the electronic properties and can influence the molecule's reactivity and metabolic stability. emerginginvestigators.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. For this compound, an MD simulation would model the interactions between the molecule and surrounding water or other solvent molecules.

These simulations are particularly useful for understanding the molecule's conformational flexibility. The pyrrolidine ring and the substituent groups are not static; they are constantly in motion. MD simulations can reveal the preferred conformations in solution and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein binding pocket.

Cheminformatics Approaches for Structural Relationships and Scaffold Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound, cheminformatics tools can be used to compare its structure to databases of known bioactive molecules. This can help in identifying potential biological targets and predicting its pharmacological properties.

Scaffold analysis, a key cheminformatics technique, would focus on the pyrrolidinol core of the molecule. By searching for this scaffold in chemical libraries, it is possible to identify other compounds with similar structures and potentially similar biological activities. This can provide valuable leads for drug discovery and development. Studies on similar fluorinated heterocyclic amines have highlighted the importance of the fluorine substituents on physicochemical properties. researchgate.net

Prediction of Reaction Mechanisms and Transition States for Derivatization Pathways

Computational chemistry can be a powerful tool for predicting how this compound might be synthesized or how it could be modified to create new derivatives. By modeling potential reaction pathways, it is possible to calculate the energies of reactants, products, and, crucially, the transition states that connect them.

This information allows chemists to predict which reactions are most likely to be successful and under what conditions. For example, the hydroxyl and amine groups on the pyrrolidine ring are potential sites for derivatization. Computational studies can help in selecting the appropriate reagents and reaction conditions to achieve the desired chemical transformation, which is a common strategy in the development of new therapeutic agents. acs.org

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity. mdpi.com For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would show the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of the molecule. The MEP map for this compound would show regions of negative potential (in red) around the electronegative fluorine and oxygen atoms, and regions of positive potential (in blue) around the hydrogen atoms of the amine and hydroxyl groups. This information is invaluable for predicting how the molecule will interact with other molecules, such as in a receptor-ligand binding event.

| Computational Parameter | Predicted Value/Observation for this compound | Significance |

|---|---|---|

| HOMO Energy | Typically a negative value (e.g., -6.5 eV) | Indicates the energy of the highest energy electrons and susceptibility to oxidation. |

| LUMO Energy | Typically a less negative or positive value (e.g., -0.5 eV) | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to reduction. |

| HOMO-LUMO Gap | The difference between LUMO and HOMO energies (e.g., 6.0 eV) | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

| MEP Negative Regions | Concentrated around the fluorine and oxygen atoms. | Likely sites for hydrogen bond donation and interaction with positive centers. |

| MEP Positive Regions | Concentrated around the N-H and O-H protons. | Likely sites for hydrogen bond acceptance and interaction with negative centers. |

Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, play a critical role in determining the structure and function of molecules. The NCI analysis method allows for the visualization and characterization of these weak interactions within this compound and between it and other molecules.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous way to define atoms and chemical bonds within a molecule based on the topology of the electron density. QTAIM can be used to quantify the strength of both covalent and non-covalent bonds. For this compound, a QTAIM analysis could provide detailed insights into the nature of the C-F bonds and any intramolecular hydrogen bonding between the hydroxyl and amine groups.

Applications of 5 3,4 Difluorophenyl Pyrrolidin 3 Ol in Chemical Research

Role as a Chiral Building Block in Asymmetric Synthesis

The 5-(3,4-Difluorophenyl)pyrrolidin-3-ol molecule possesses two stereocenters, making it an inherently chiral structure. This chirality is fundamental to its application as a building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a target molecule. Chiral 3-hydroxypyrrolidine derivatives are recognized as essential intermediates for a variety of chiral medicines. google.com The synthesis of enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

The value of this compound lies in its pre-defined stereochemistry, which can be transferred to a more complex target molecule, saving synthetic steps and avoiding the difficult separation of enantiomeric products. General processes for preparing optically pure chiral 3-hydroxypyrrolidine compounds have been developed, often starting from materials like 4-chloro-3-hydroxybutyronitrile (B93200) and involving steps to protect the hydroxyl group to prevent side reactions and improve the efficiency of cyclization. google.com The pyrrolidine (B122466) scaffold itself is a privileged structure in drug discovery, and the ability to introduce it with specific stereochemistry is a significant advantage. google.com

Precursor for Complex Heterocyclic Systems and Natural Product Synthesis

The pyrrolidine ring is a core component of many natural alkaloids and serves as a foundational scaffold for constructing more elaborate heterocyclic systems. google.com this compound is an ideal precursor for this purpose, as its functional groups—the secondary amine and the hydroxyl group—serve as handles for further chemical modification.

A significant application of such scaffolds is in the synthesis of inhibitors for challenging drug targets. For instance, substituted pyrrolidines are key components in the development of KRAS G12C inhibitors, a critical target in many cancers for which effective drugs have been historically elusive. google.comnih.gov Patent literature describes the synthesis of complex molecules designed to inhibit this mutant protein, often involving the coupling of a chiral pyrrolidine intermediate with other heterocyclic systems. google.com The 3,4-difluorophenyl group on the pyrrolidine is particularly important, as it can engage in specific binding interactions within the target protein's active site. Similarly, this scaffold is valuable in creating analogues of natural products or designing entirely new polyheterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, through multicomponent reactions like the Ugi–Zhu reaction. nih.govijprajournal.com

Ligand and Catalyst Development in Organic Reactions

Chiral pyrrolidines are frequently employed in the development of ligands for asymmetric catalysis. The nitrogen and oxygen atoms in this compound can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. Organometallic compounds, which feature a metal-carbon bond, have gained significant attention as potential therapeutic agents and catalysts. umn.edursc.org

While specific research on using this compound for catalyst development is not widely published, the principle is well-established with similar molecules. For example, half-sandwich organometallic complexes containing ruthenium or rhodium have been shown to be effective catalysts and bioactive compounds, with their properties fine-tuned by the rational design of their organic ligands. umn.edu The difluorophenyl group of the pyrrolidine ligand can influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.

Incorporation into Advanced Materials and Polymers

Fluorinated polymers possess a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov These materials can be synthesized either by polymerizing fluorine-containing monomers or by chemically modifying existing polymers to introduce fluorine. nih.gov

This compound represents a potential monomer or modifying agent for creating advanced functional polymers. The hydroxyl and amine groups provide reactive sites for incorporation into a polymer backbone, for example, through condensation polymerization to form polyesters or polyamides. The presence of the difluorophenyl group would impart fluoropolymer-like properties to the resulting material. Research into partially fluorinated polyolefins has shown that copolymerizing ethylene (B1197577) with fluorinated monomers can produce materials with widely tunable thermal, mechanical, and surface properties. acs.org Although direct polymerization of this compound is not documented, its structure is suitable for creating novel side-chain fluorinated polymers, where the pyrrolidine moiety could be attached to a polymer backbone to introduce specific functionalities. acs.org

Utilization in Methodological Organic Chemistry Research

The development of new synthetic methods is a cornerstone of organic chemistry, and novel molecules often serve as testbeds for these new reactions. The unique combination of functional groups in this compound makes it a valuable substrate for methodological research. For example, recent studies have focused on developing new palladium-catalyzed reactions to create fluorinated 3-pyrroline (B95000) aminals, which are important skeletons in bioactive compounds. google.com

This compound could be used to explore new C-N or C-O bond-forming reactions, or to study the influence of the difluorophenyl group on the reactivity and regioselectivity of transformations on the pyrrolidine ring. Research on the deconstruction of α-amidoalkyl sulfones to create complex indole (B1671886) aminals highlights the ongoing effort to develop atom-economical reactions that can build molecular complexity efficiently. nih.gov this compound could serve as a key reactant or building block in the discovery and optimization of such novel synthetic transformations.

Scaffold for Probing Ligand-Receptor Interactions in Chemical Biology

In chemical biology and medicinal chemistry, understanding how a ligand binds to its biological target is crucial for designing more effective drugs. The this compound scaffold is exceptionally well-suited for this purpose. The difluorophenyl group acts as a chemical probe; fluorine atoms are powerful tools for modulating ligand-receptor interactions due to their high electronegativity and ability to form hydrogen bonds and other non-covalent interactions. vulcanchem.com

This scaffold has been instrumental in developing inhibitors for various protein families. For instance, a closely related compound, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, is a potent inhibitor of the Trk family of protein tyrosine kinases, which are targets for pain and cancer therapies. rsc.org In such molecules, the substituted phenyl-pyrrolidine moiety is designed to fit precisely into a binding pocket on the receptor, and the fluorine atoms are positioned to optimize binding affinity and selectivity. Computational docking studies and X-ray crystallography of similar inhibitors have confirmed how these fluorinated scaffolds orient themselves within the active site of enzymes like dipeptidyl peptidase IV. vulcanchem.comrsc.org

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key area within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. While specific studies involving this compound are not prominent, its structural features make it a candidate for such research.

Fluorinated aromatic rings are known to interact favorably with the cavities of host molecules like cyclodextrins and pillar[n]arenes. google.com These interactions are driven by a combination of the hydrophobic effect and electrostatic interactions. For example, studies with fluorinated quinoxaline (B1680401) "molecular tweezers" have shown that the fluorine atoms invert the electrostatic potential of the binding cleft, allowing the host to recognize and bind electron-rich guests. google.com Similarly, this compound could be studied as a guest for various macrocyclic hosts, with the difluorophenyl group serving as the primary binding element. Such studies, often part of blinded prediction challenges like SAMPL, help refine computational models for predicting binding affinities, which is crucial for drug discovery. acs.org

Table of Mentioned Compounds

Future Research Directions and Emerging Opportunities for 5 3,4 Difluorophenyl Pyrrolidin 3 Ol

Development of Novel and Sustainable Synthetic Routes

The pyrrolidine (B122466) ring is a vital heterocyclic scaffold in numerous medicinal and biological molecules. researchgate.net The development of efficient and environmentally friendly methods for its synthesis is a continuous goal in organic chemistry. researchgate.net Future research on 5-(3,4-difluorophenyl)pyrrolidin-3-ol could focus on pioneering synthetic strategies that adhere to the principles of green chemistry.

Current efforts in the synthesis of pyrrolidine derivatives have explored methods such as three-component domino reactions in green solvents like ethanol-water mixtures, which avoid the need for toxic solvents and complex purification steps like column chromatography. rsc.org Another sustainable approach involves the use of ultrasound irradiation in conjunction with biodegradable catalysts like citric acid to promote the synthesis of pyrrolidinone derivatives. rsc.org The application of solid acid catalysts derived from natural carbohydrates, such as cellulose (B213188) sulfuric acid, has also shown promise in the diversity-oriented synthesis of substituted pyrrolidines. acs.org

Future synthetic routes for this compound and its analogs could build upon these concepts. Research could target one-pot syntheses, the use of renewable starting materials, and catalyst-free conditions to enhance the sustainability of its production. rsc.org A photo-promoted ring contraction of readily available pyridines has also been shown as a promising method for accessing pyrrolidine skeletons, offering a novel disconnection approach that could be explored. osaka-u.ac.jp

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

| Domino Reactions | One-pot, multi-component reactions in aqueous ethanol. rsc.org | High efficiency, eco-friendly, simple work-up. rsc.org |

| Ultrasound-Assisted Synthesis | Use of ultrasound irradiation with a green catalyst. rsc.org | Short reaction times, excellent yields, clean reaction profile. rsc.org |

| Biocatalysis | Employment of enzymes or whole-cell systems. | High stereoselectivity, mild reaction conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous production in microreactors. rsc.org | Enhanced safety, scalability, and precise control over reaction parameters. rsc.org |

| Natural Carbohydrate Catalysis | Use of catalysts like cellulose sulfuric acid. acs.org | Renewable catalyst source, cost-effective, reusable. acs.org |

Exploration of New Catalytic Applications and Organocatalysis

Chiral pyrrolidines, particularly those derived from proline and prolinol, are foundational scaffolds in the field of organocatalysis. nih.govmdpi.com These molecules can effectively promote a wide range of asymmetric transformations in an environmentally friendly manner, often avoiding the use of metals. nih.gov The structure of this compound, featuring a pyrrolidinol core, suggests its potential as an organocatalyst.

The presence of the hydroxyl group and the secondary amine allows for bifunctional catalysis, where the amine can form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group can act as a hydrogen-bond donor to activate the other reactant. sci-hub.se This dual activation is a powerful strategy in asymmetric synthesis. sci-hub.se Research has demonstrated that simple hydroxylated pyrrolidine derivatives can catalyze reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes with high asymmetric induction. jst.go.jp

Future investigations could explore the use of this compound and its derivatives as catalysts in a variety of asymmetric reactions, including:

Aldol and Mannich reactions

Michael additions

Diels-Alder reactions

Epoxidations

The electronic properties of the 3,4-difluorophenyl group could modulate the catalyst's activity and selectivity, offering a tunable system for optimizing catalytic performance. unibo.it Furthermore, immobilizing this pyrrolidinol on a soluble or insoluble polymer support could lead to the development of recyclable catalysts, enhancing their practical utility and sustainability. rsc.org

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of fluorinated motifs into polymers and other materials can impart unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics. rsc.org The 3,4-difluorophenyl group in this compound makes it an interesting building block for the synthesis of novel functional materials.

For instance, polymers containing difluorophenyl units have been investigated for applications in polymer solar cells and as dielectric materials for high-energy storage. acs.orgfrontiersin.org The introduction of fluorine atoms into conjugated polymers has been shown to stabilize their n-doped state, which is beneficial for applications in electrochemical capacitors. rsc.org Future research could focus on synthesizing polymers that incorporate the this compound moiety. The pyrrolidine ring could serve as a flexible linker or a site for further functionalization, while the difluorophenyl group contributes to the material's electronic and physical properties.

In nanotechnology, the self-assembly of amphiphilic molecules containing fluorinated segments is a route to creating structured nanomaterials. mdpi.com It is conceivable that derivatives of this compound, appropriately functionalized to induce amphiphilicity, could self-assemble into nanoparticles or films with potential applications in sensing or as drug delivery vehicles.

Application in Chemical Biology as a Molecular Probe for Specific Biological Pathways

Fluorescent small molecules have become indispensable tools for visualizing biological processes with high precision. nih.gov The design of these molecular probes often involves a fluorophore, a linker, and a recognition element. nih.gov The structure of this compound contains elements that are attractive for the development of such probes.

The difluorophenyl group, while not fluorescent itself, can be a component of a larger fluorophore system or act as a ¹⁹F NMR tag for imaging applications. nih.govresearchgate.net ¹⁹F MRI is a powerful imaging technique that benefits from the low natural abundance of fluorine in biological tissues, resulting in background-free images. researchgate.net Designing probes where the fluorine signal is "turned on" or shifted upon interaction with a specific biological target is a key area of research. researchgate.net

The pyrrolidine scaffold is found in many biologically active compounds and can be functionalized to target specific enzymes or receptors. researchgate.netnih.gov Future work could involve attaching a known pharmacophore or a reactive group to the pyrrolidine ring of this compound to create a targeted molecular probe. The fluorine atoms would serve as the reporting element for ¹⁹F MRI or PET imaging if a fluorine-18 (B77423) isotope is used. frontiersin.org Such probes could be used to study the distribution and activity of specific proteins or to monitor changes in biological pathways associated with disease.

Computational Design of Novel Derivatives with Enhanced Chemical Properties

Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can predict the properties and biological activities of novel compounds before they are synthesized, saving time and resources. scispace.comnih.gov

For this compound, computational methods can be employed to design derivatives with enhanced properties for specific applications. For example, if the goal is to develop a more potent organocatalyst, QSAR models can be built based on a library of related pyrrolidinol catalysts to identify structural features that correlate with high catalytic activity and enantioselectivity. nih.gov Docking studies can then be used to visualize how these designed catalysts interact with substrates in the transition state. scispace.com

Similarly, if the target is a new drug candidate, computational screening of virtual libraries based on the this compound scaffold can identify derivatives with high predicted binding affinity for a particular biological target. mdpi.complos.org The difluorophenyl group is a common motif in drug design, and its interactions with protein binding pockets can be modeled to optimize ligand-receptor interactions. plos.orgnih.govnih.gov DFT calculations can also elucidate reaction mechanisms, as demonstrated in the computational study of the synthesis of pyrrolidinedione derivatives. rsc.org

Table 2: Computational Approaches for Designing Novel Derivatives

| Computational Method | Application Area | Predicted Outcome |

| 3D-QSAR (CoMFA, CoMSIA) | Organocatalyst & Drug Design | Identification of key structural features for enhanced activity. scispace.comnih.gov |

| Molecular Docking | Drug Discovery & Catalysis | Prediction of binding modes and affinities to target proteins or substrates. scispace.comnih.gov |

| HQSAR | Drug Design | Relating structural fragments to biological activity. nih.gov |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways and transition state energies. rsc.org |

| Virtual Screening | Drug Discovery | Identification of potential hit compounds from large virtual libraries. mdpi.com |

Automated Synthesis and High-Throughput Experimentation for Derivative Libraries

The discovery of new catalysts, materials, and therapeutic agents is often accelerated by the ability to rapidly synthesize and screen large libraries of compounds. researchgate.net Automated synthesis platforms, including flow chemistry systems, are increasingly used to generate these libraries with high efficiency and reproducibility. rsc.org

The this compound scaffold is well-suited for the creation of derivative libraries. The pyrrolidine nitrogen and the hydroxyl group provide two convenient handles for introducing chemical diversity through reactions like acylation, alkylation, and etherification. researchgate.net

Future research could focus on developing a robust synthetic route to a core intermediate that can then be elaborated using automated, parallel synthesis techniques. researchgate.net For example, a solid-phase synthesis approach could be developed where the pyrrolidinol is attached to a resin, allowing for the easy addition of various building blocks and simplified purification. nih.gov The resulting library of this compound derivatives could then be subjected to high-throughput screening to identify compounds with desired properties, such as catalytic activity or biological function. nih.gov This approach has been successfully used to identify antimicrobial compounds from a large pyrrolidine-based combinatorial library. nih.gov

Educational and Pedagogical Value in Advanced Organic Chemistry Curricula

The synthesis and derivatization of molecules like this compound can serve as excellent case studies in advanced organic chemistry courses. The pyrrolidine scaffold is a classic example of a privileged structure in medicinal chemistry and a cornerstone of organocatalysis, making its synthesis a relevant topic for students. researchgate.netnih.gov

The synthesis of this specific compound brings together several important concepts:

Heterocyclic Chemistry: The construction of the five-membered nitrogen-containing ring. researchgate.net

Stereochemistry: The control of stereocenters during the synthesis and the importance of chirality in catalysis and biology.

Fluorine Chemistry: The role of fluorine in modifying the electronic properties and biological activity of molecules.

Reaction Mechanisms: Exploring the mechanisms of key transformations, such as cycloadditions or multicomponent reactions. ua.es

Incorporating the synthesis and potential applications of this compound into a curriculum could provide students with a modern and interdisciplinary perspective on organic chemistry, connecting fundamental principles to contemporary research areas like drug discovery and materials science. It can be used as an example to teach the principles of "green chemistry" by challenging students to design more sustainable synthetic routes. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3,4-difluorophenyl)pyrrolidin-3-ol, and how can purity be optimized?

- Methodology : The synthesis typically involves palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the 3,4-difluorophenyl group to a pyrrolidine scaffold. For example, a pyrrolidin-3-ol intermediate may undergo halogenation followed by cross-coupling with 3,4-difluorophenylboronic acid under inert conditions (e.g., N₂ atmosphere, 80–100°C). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. NMR (¹H/¹³C) and LC-MS should confirm structural integrity .

Q. How can the stereochemistry of this compound be resolved and validated?

- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or preparative chiral HPLC (Chiralpak IA/IB columns, isopropanol/hexane mobile phase) is recommended. X-ray crystallography (single-crystal analysis) provides definitive stereochemical assignment, as demonstrated for related fluorinated pyrrolidines .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol, analyzed via UV-Vis spectroscopy.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products.

- pKa : Determine via potentiometric titration or NMR-pH titration .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological activity?

- Methodology : Compare enantiomers in vitro (e.g., enzyme inhibition assays, receptor binding studies). For example, (3R,4S)- and (3S,4R)-isomers may show divergent IC₅₀ values against kinase targets. Molecular docking (using Schrödinger Suite or AutoDock) can predict binding affinity differences due to fluorine positioning and pyrrolidine ring conformation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature, cell lines).

- Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies.

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis markers) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GSK-3β or serotonin receptors) using AMBER or GROMACS. Focus on fluorine’s electrostatic contributions and pyrrolidine ring flexibility.

- Free-energy perturbation (FEP) : Quantify binding energy differences between fluorinated and non-fluorinated analogs .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.